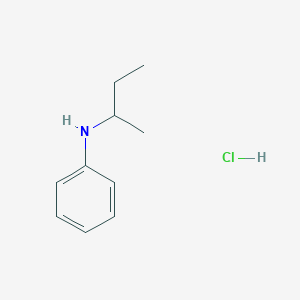

N-(Butan-2-yl)aniline Hydrochloride

Description

N-(Butan-2-yl)aniline Hydrochloride is a secondary amine hydrochloride derivative characterized by a branched butan-2-yl group attached to the nitrogen atom of an aniline (benzeneamine) core. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis or chemical research.

Properties

Molecular Formula |

C10H16ClN |

|---|---|

Molecular Weight |

185.69 g/mol |

IUPAC Name |

N-butan-2-ylaniline;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9(2)11-10-7-5-4-6-8-10;/h4-9,11H,3H2,1-2H3;1H |

InChI Key |

VKSAYXHOADYBEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Conditions

- Reactants: Aniline, n-butyraldehyde, palladium catalyst (typically 5% palladium on powdered alumina or carbon), acetic acid (as a mild acid catalyst), and a water-miscible solvent such as ethanol or isopropanol.

- Catalyst Loading: Palladium concentration typically ranges between 0.5% and 5% on an inert support.

- Temperature: Controlled between 15°C and 35°C, with some procedures maintaining 18-20°C to avoid side reactions such as aldol condensation of the aldehyde.

- Pressure: Hydrogen atmosphere maintained at 500 to 4000 psi, with preferred pressures around 1000 to 3000 psi.

- Reaction Time: Typically 1 to 4 hours, significantly shorter than older methods requiring over 90 hours.

Procedure Overview

- The reaction vessel (often a stainless steel autoclave equipped with internal cooling coils) is charged with aniline, solvent, acid, and catalyst.

- Hydrogen is introduced to the desired pressure.

- n-Butyraldehyde is slowly pumped into the vessel over 1 to 1.5 hours while maintaining temperature and pressure.

- After the addition, the mixture is stirred under hydrogen pressure for an additional 1.5 to 2.5 hours.

- Upon completion, the reaction mixture is vented, filtered to remove catalyst, and the product is isolated by vacuum distillation.

Yields and Purity

- Yields of N,N-di-n-butyl aniline (a closely related compound) exceed 90%, with typical yields around 93% based on aniline input.

- The product boiling point and neutralization equivalent match expected values, confirming purity.

- The process avoids expensive platinum catalysts and requires only small amounts of acid, improving cost-effectiveness.

| Parameter | Typical Value |

|---|---|

| Catalyst | 5% Pd on alumina or carbon |

| Solvent | Ethanol or isopropanol |

| Acid | Acetic acid (~1% wt) |

| Temperature | 15–35°C (optimal ~20°C) |

| Hydrogen Pressure | 1000–3000 psi |

| Reaction Time | 1–4 hours |

| Yield | >90% |

Table 1: Typical conditions for reductive alkylation of aniline with n-butyraldehyde to prepare N-(butan-2-yl)aniline derivatives.

Formation of Hydrochloride Salt

After synthesis of the free base N-(butan-2-yl)aniline, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent.

- Procedure: The free base is dissolved in an organic solvent such as ether or ethanol, followed by the slow addition of hydrochloric acid (often aqueous HCl or HCl gas).

- Outcome: The hydrochloride salt precipitates due to its lower solubility, facilitating isolation by filtration.

- Purity: The salt form is generally more stable and easier to handle for further applications.

While specific detailed experimental protocols for the hydrochloride salt formation of N-(butan-2-yl)aniline are less frequently reported explicitly, standard salt formation procedures apply as per common organic synthesis practices.

Alternative Synthetic Routes and Notes

- Other reductive amination methods may involve different aldehydes or amines, but the n-butyraldehyde route remains the most direct for this compound.

- Catalysts other than palladium, such as platinum, are less preferred due to cost and longer reaction times.

- Acid choice can vary, including propionic acid, butyric acid, hydrochloric acid, and sulfuric acid, with acetic acid being preferred for mild conditions.

- Solvent choice impacts catalyst dispersion and reaction rate; ethanol and isopropanol are particularly effective.

Summary of Key Research Outcomes

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)aniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides are typical reagents used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Organic Chemistry

N-(Butan-2-yl)aniline hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:

- Alkylation of aniline derivatives.

- Formation of other substituted anilines through electrophilic aromatic substitution.

Research indicates that this compound exhibits potential biological activities, particularly in:

- Antimicrobial Applications : Studies have shown its ability to inhibit certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Research : Preliminary investigations suggest that it may inhibit specific enzymes and affect biochemical pathways related to cancer progression. The exact molecular targets and mechanisms are under exploration, indicating its potential for pharmaceutical applications .

Enzyme Inhibition Studies

The compound has been investigated for its interactions with biological molecules, particularly:

- Its role as an enzyme inhibitor, which can alter enzyme activity and influence various biochemical processes.

- Understanding these interactions is crucial for developing its potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition zones compared to control substances, suggesting its potential as a lead compound for new antimicrobial drugs.

Case Study 2: Anticancer Mechanisms

Research focused on the compound's ability to induce apoptosis in cancer cell lines. The study revealed that this compound could activate specific apoptotic pathways, providing insights into its potential use in cancer therapies.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)aniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between N-(Butan-2-yl)aniline Hydrochloride and analogous compounds:

*Note: The molecular formula and weight for this compound are inferred based on structural analogs.

Research Findings and Data Highlights

Purity and Analytical Data

Field Efficacy (Herbicides vs. Pharmaceuticals)

- Butachlor’s efficacy as a herbicide stems from its chloro and acetanilide groups, which are absent in this compound, highlighting substituent-driven application specificity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.